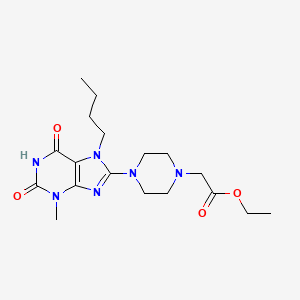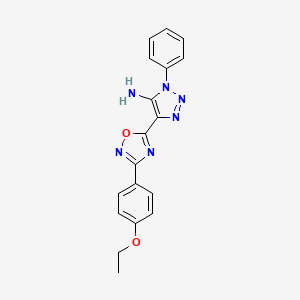![molecular formula C16H19Cl2NO B2872727 {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089277-04-1](/img/structure/B2872727.png)
{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic compound of interest in various fields due to its unique chemical properties and potential applications. It is composed of a 4-chloro substituent on a phenyl ring, a 2,4-dimethylphenoxy group, and a methylamine hydrochloride moiety. These structural characteristics contribute to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves a multi-step synthesis. Key steps include the chlorination of a phenyl ring, followed by the introduction of a 2,4-dimethylphenoxy group via a nucleophilic aromatic substitution. The final stage involves the methylation of the amine group and conversion to the hydrochloride salt.
Industrial Production Methods: : Industrial production of this compound often employs batch or continuous flow reactors to optimize yield and purity. Catalysts and solvents such as dichloromethane or tetrahydrofuran are frequently used to enhance reaction rates and selectivity. Careful control of temperature, pressure, and pH is critical to ensuring high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions: : {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride undergoes several types of reactions, including:
Oxidation: : Forms products with higher oxidation states, often using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves agents such as lithium aluminum hydride, leading to the removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Commonly undergoes nucleophilic substitutions, especially at the chlorinated position.
Common Reagents and Conditions: : Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols are frequently used. Reaction conditions often involve moderate temperatures (20-50°C) and atmospheric pressure.
Major Products Formed: : Oxidation may yield compounds with ketone or carboxylic acid functionalities, while reduction typically results in the addition of hydrogen atoms. Substitution reactions frequently replace the chlorine atom with various nucleophiles, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in:
Chemistry: : Serves as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for pharmacological properties and potential therapeutic effects.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. Its unique structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. Pathways involved include signal transduction and metabolic processes, where the compound acts as an inhibitor or activator depending on the context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : Unlike {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, many similar compounds may lack certain substituents that confer specific reactivity or bioactivity. This compound’s combination of a chlorinated phenyl ring and a dimethylphenoxy group is relatively unique, providing a balance of hydrophobic and hydrophilic properties that enhance its functionality.
List of Similar Compounds
4-Chloro-2-phenoxyphenylamine
2,4-Dimethylphenoxybenzylamine
Chloromethylphenylamines
Hope this hits the nail on the head! Any more info you need?
Eigenschaften
IUPAC Name |
1-[4-chloro-2-(2,4-dimethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-11-4-7-15(12(2)8-11)19-16-9-14(17)6-5-13(16)10-18-3;/h4-9,18H,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRCKOHFZNRWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)CNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)
![3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole](/img/structure/B2872648.png)
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/new.no-structure.jpg)

![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2872657.png)


![4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2872665.png)


